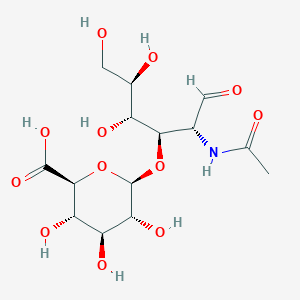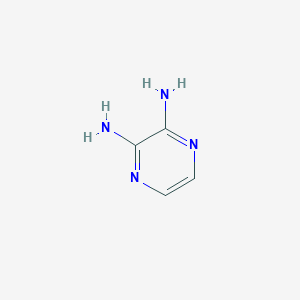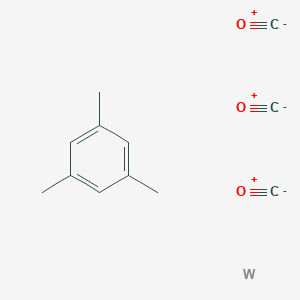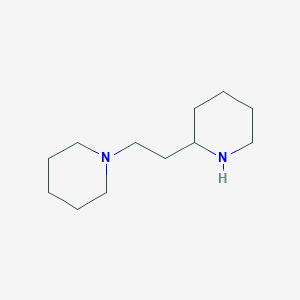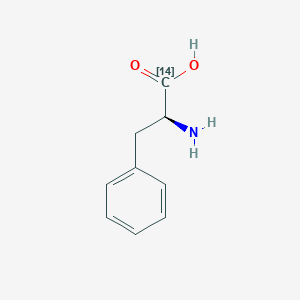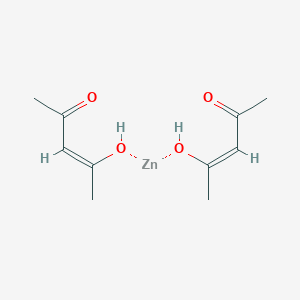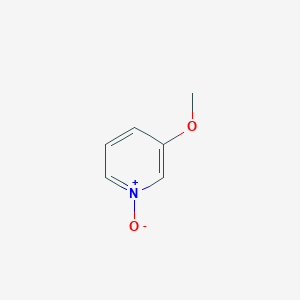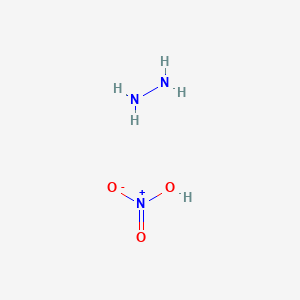![molecular formula C5H7ClO2 B078641 [(Z)-3-chloroprop-2-enyl] acetate CAS No. 13042-00-7](/img/structure/B78641.png)
[(Z)-3-chloroprop-2-enyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-3-chloroprop-2-enyl] acetate is a chemical compound that belongs to the family of chloroacrylates. It is used in various scientific research applications due to its unique properties.
Mechanism of Action
[(Z)-3-chloroprop-2-enyl] acetate is an electrophilic compound that reacts with nucleophiles, such as thiols and amines. It can undergo Michael addition reactions with nucleophiles to form adducts. In the presence of enzymes, such as glutathione-S-transferase, [(Z)-3-chloroprop-2-enyl] acetate can form conjugates with glutathione.
Biochemical and Physiological Effects:
[(Z)-3-chloroprop-2-enyl] acetate has been shown to have cytotoxic effects on various cancer cell lines. It can induce apoptosis, or programmed cell death, in cancer cells. Additionally, [(Z)-3-chloroprop-2-enyl] acetate has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
[(Z)-3-chloroprop-2-enyl] acetate is a versatile reagent that can be used in various types of organic synthesis. It is also relatively easy to synthesize and purify. However, it is important to handle [(Z)-3-chloroprop-2-enyl] acetate with care, as it is a toxic and irritant compound.
Future Directions
There are several future directions for the study of [(Z)-3-chloroprop-2-enyl] acetate. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the mechanism of action of [(Z)-3-chloroprop-2-enyl] acetate in cancer cells and other biological systems. Additionally, [(Z)-3-chloroprop-2-enyl] acetate could be used as a starting material for the synthesis of new pharmaceuticals and other bioactive compounds.
Synthesis Methods
[(Z)-3-chloroprop-2-enyl] acetate can be synthesized by the reaction of acetic acid with 3-chloroprop-2-en-1-ol. The reaction is catalyzed by sulfuric acid and heated to 80°C for several hours. The resulting product is [(Z)-3-chloroprop-2-enyl] acetate, which can be purified by distillation.
Scientific Research Applications
[(Z)-3-chloroprop-2-enyl] acetate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is also used as a starting material for the synthesis of other compounds, such as [(Z)-3-chloroprop-2-enyl] methacrylate and [(Z)-3-chloroprop-2-enyl] benzoate. Additionally, [(Z)-3-chloroprop-2-enyl] acetate is used in the study of enzyme-catalyzed reactions.
properties
CAS RN |
13042-00-7 |
|---|---|
Product Name |
[(Z)-3-chloroprop-2-enyl] acetate |
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
[(Z)-3-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C5H7ClO2/c1-5(7)8-4-2-3-6/h2-3H,4H2,1H3/b3-2- |
InChI Key |
MRDPKFXEUMUFQJ-IHWYPQMZSA-N |
Isomeric SMILES |
CC(=O)OC/C=C\Cl |
SMILES |
CC(=O)OCC=CCl |
Canonical SMILES |
CC(=O)OCC=CCl |
Other CAS RN |
13042-00-7 |
synonyms |
[(Z)-3-chloroprop-2-enyl] acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






